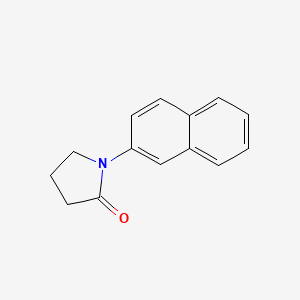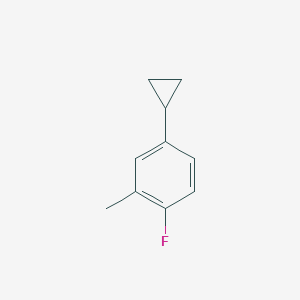
5-Cyclopropyl-2-fluorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-fluorotoluene is an organic compound with the molecular formula C10H11F. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a toluene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-fluorotoluene typically involves the cyclopropylation of 2-fluorotoluene. One common method is the reaction of 2-fluorotoluene with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-2-fluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl-fluorobenzyl alcohols or acids.
Reduction: Reduction reactions can convert the compound into cyclopropyl-fluorotoluenes with different degrees of hydrogenation.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium amide (NaNH2) can be employed for substitution reactions.
Major Products
Oxidation: Cyclopropyl-fluorobenzyl alcohols or acids.
Reduction: Cyclopropyl-fluorotoluenes with varying hydrogenation levels.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-fluorotoluene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-fluorotoluene involves its interaction with molecular targets through its cyclopropyl and fluorine groups. These interactions can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability by forming strong hydrogen bonds and dipole interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorotoluene: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the fluorine atom.
Fluorobenzene: Contains a fluorine atom but lacks the cyclopropyl and methyl groups.
Uniqueness
5-Cyclopropyl-2-fluorotoluene is unique due to the presence of both the cyclopropyl and fluorine groups on the toluene backbone. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
Clave InChI |
JICWBGPHDTXKAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



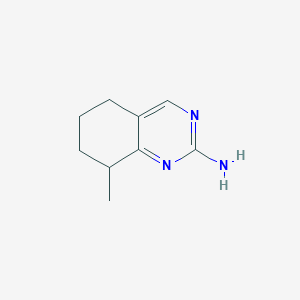
![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)
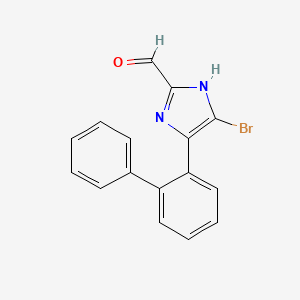
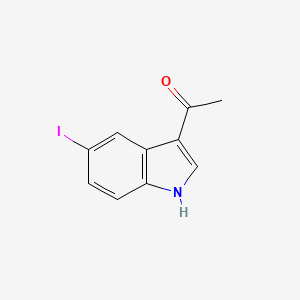
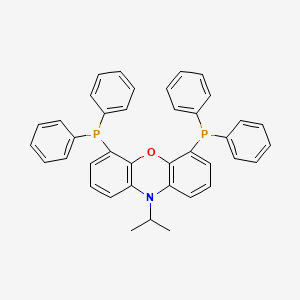
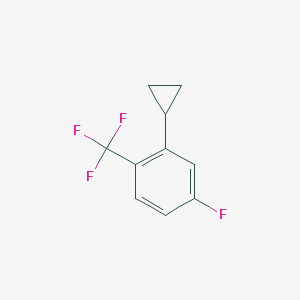
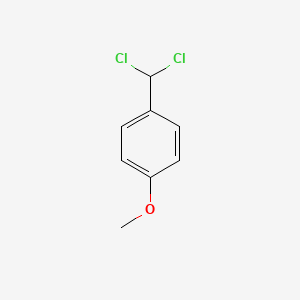
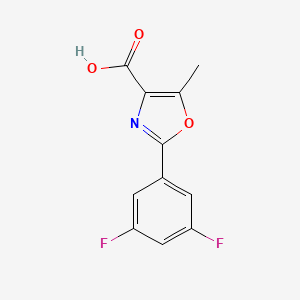
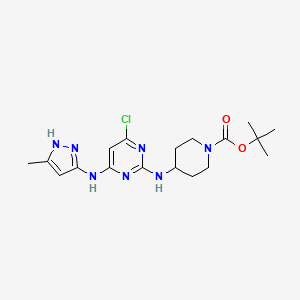
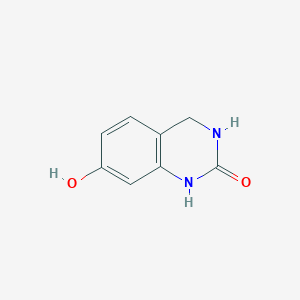

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
